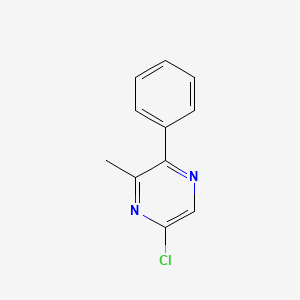
5-Chloro-3-methyl-2-phenylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methyl-2-phenylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chlorine, methyl, and phenyl groups in this compound makes it a compound of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-2-phenylpyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-2-methylbenzaldehyde with hydrazine hydrate in the presence of a catalyst can yield the desired pyrazine derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-2-phenylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines or reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-methyl-2-phenylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-2-phenylpyrazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine and phenyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved may vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenylpyrazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2-phenylpyrazine: Lacks the methyl group, which can influence its chemical properties and interactions.
5-Chloro-3-methylpyrazine: Lacks the phenyl group, which can alter its overall structure and function.
Uniqueness
5-Chloro-3-methyl-2-phenylpyrazine is unique due to the combination of chlorine, methyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and can enhance the compound’s efficacy in various applications.
Properties
CAS No. |
81225-10-7 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-chloro-3-methyl-2-phenylpyrazine |
InChI |
InChI=1S/C11H9ClN2/c1-8-11(13-7-10(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
HSBMKBSPSQZEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















